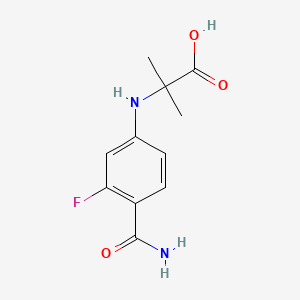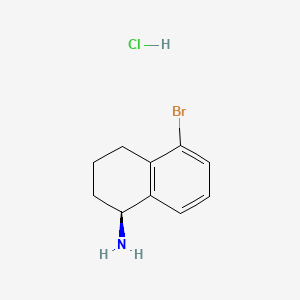
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium is a chemical compound with the molecular formula C10H15NOS and a molecular weight of 197.296 It is characterized by the presence of a pyridine ring substituted with a sulfanyl group attached to a 2-methylbutyl chain and an oxide group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium typically involves the reaction of pyridine with a suitable sulfanylating agent, followed by oxidation. One common method is the reaction of pyridine with 2-methylbutylthiol in the presence of a base, such as sodium hydride, to form the sulfanyl derivative. This intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield the desired 1-oxide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be further oxidized to form sulfoxides or sulfones.
Reduction: The oxide group can be reduced to form the corresponding pyridine derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds.
Aplicaciones Científicas De Investigación
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-[(2-Methylbutyl)sulfanyl]pyridine: Lacks the oxide group, leading to different reactivity and properties.
4-[(2-Methylbutyl)sulfanyl]pyridine sulfoxide: Contains a sulfoxide group instead of the sulfanyl group, resulting in different chemical behavior.
4-[(2-Methylbutyl)sulfanyl]pyridine sulfone: Contains a sulfone group, which significantly alters its reactivity and applications.
Uniqueness
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium is unique due to the presence of both the sulfanyl and oxide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
129598-86-3 |
|---|---|
Fórmula molecular |
C10H15NOS |
Peso molecular |
197.296 |
Nombre IUPAC |
4-(2-methylbutylsulfanyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-3-9(2)8-13-10-4-6-11(12)7-5-10/h4-7,9H,3,8H2,1-2H3 |
Clave InChI |
IJMOXFGUKCPNCT-UHFFFAOYSA-N |
SMILES |
CCC(C)CSC1=CC=[N+](C=C1)[O-] |
Sinónimos |
Pyridine, 4-[(2-methylbutyl)thio]-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester](/img/structure/B591971.png)






![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)






